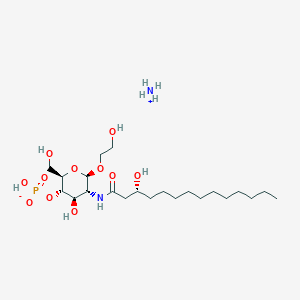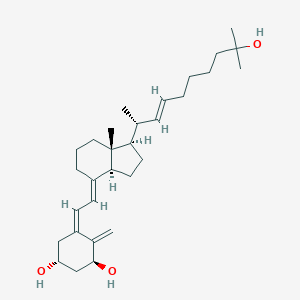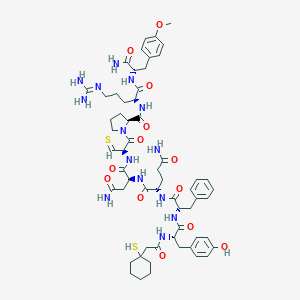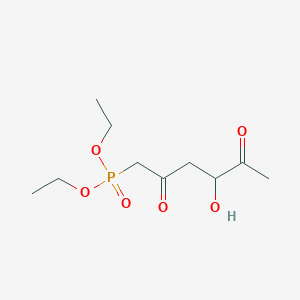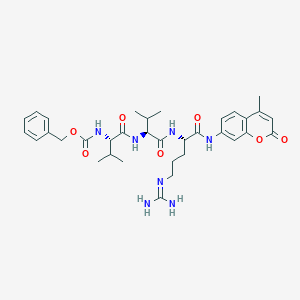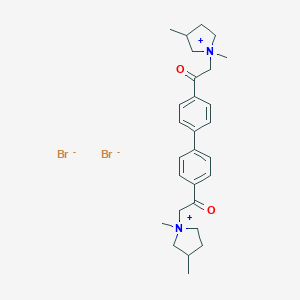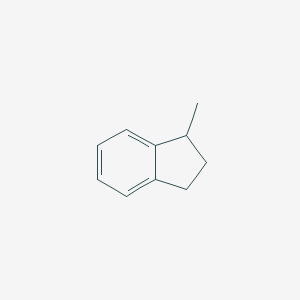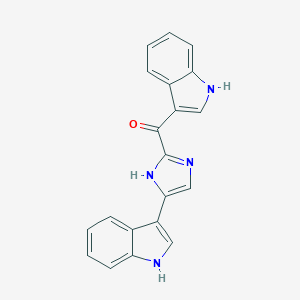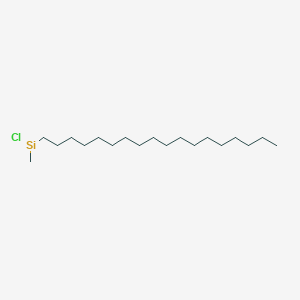
Octadecylmethylchlorsilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecylmethylchlorosilane: is an organosilicon compound with the chemical formula C19H41ClSi . It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of an octadecyl group, a methyl group, and a chlorine atom attached to a silicon atom. It is typically a colorless liquid with a molecular weight of 333.07 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecylmethylchlorosilane is widely used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, octadecylmethylchlorosilane is used to modify surfaces to create hydrophobic coatings. These coatings are essential in the development of biosensors and other diagnostic devices .
Industry: In industrial applications, octadecylmethylchlorosilane is used as a surface modifier to impart hydrophobic properties to materials. It is also used in the production of water-repellent coatings and lubricants .
Wirkmechanismus
Target of Action
Octadecylmethylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in chemical synthesis processes. The exact targets can vary depending on the specific reactions it is involved in.
Biochemical Pathways
It is primarily used in industrial and research settings for chemical synthesis . .
Pharmacokinetics
It is primarily used in industrial settings or in research as a chemical intermediate .
Result of Action
The result of Octadecylmethylchlorosilane’s action is the formation of new chemical compounds. It acts as a building block in chemical synthesis, facilitating the formation of more complex molecules .
Biochemische Analyse
Biochemical Properties
It is known that it is a colorless liquid and is used as a silanization agent
Cellular Effects
It is known that it can cause severe skin burns and eye damage . It is also known to react violently with water .
Molecular Mechanism
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Temporal Effects in Laboratory Settings
It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octadecylmethylchlorosilane can be synthesized through the reaction of chloromethylsilane with octadecyl lithium chloride. The specific preparation method can be adjusted based on the required purity, scale, and application field .
Industrial Production Methods: In industrial settings, the production of octadecylmethylchlorosilane often involves the direct chlorination of octadecylmethylsilane. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction typically takes place in a controlled environment to prevent contamination and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecylmethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. These reactions typically occur under mild conditions with the use of a catalyst.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at room temperature.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, the major products can include octadecylmethylsilanol, octadecylmethylamine, etc.
Hydrolysis: The primary products are octadecylmethylsilanol and hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Octadecyltrichlorosilane: Similar to octadecylmethylchlorosilane but contains three chlorine atoms attached to the silicon atom.
Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom attached to the silicon atom.
Octadecylmethyldichlorosilane: Contains two chlorine atoms and one methyl group attached to the silicon atom.
Uniqueness: Octadecylmethylchlorosilane is unique due to its specific combination of an octadecyl group, a methyl group, and a chlorine atom. This unique structure allows it to be used in a wide range of applications, from surface modification to the synthesis of advanced materials .
Eigenschaften
InChI |
InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJCBRDQLLMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
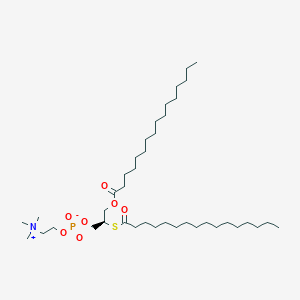
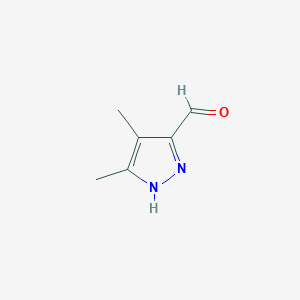
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
